molecular formula C23H28N4O3 B2933608 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 1326915-27-8

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B2933608
CAS No.: 1326915-27-8
M. Wt: 408.502
InChI Key: ZBBLNAWCFYAUDE-UHFFFAOYSA-N
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Description

The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heterocyclic core. Its structure includes:

  • A pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a nitrogen-rich system known for bioactivity in kinase inhibition and antimicrobial applications .
  • A 4-isopropylphenyl group at position 2, contributing to hydrophobic interactions in target binding.

This compound’s design leverages the pyrazolo-pyrazine core’s metabolic stability and adaptability to structural modifications, making it a candidate for therapeutic or agrochemical applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-16(2)17-5-7-18(8-6-17)20-14-21-23(29)26(11-12-27(21)25-20)10-9-22(28)24-15-19-4-3-13-30-19/h5-8,11-12,14,16,19H,3-4,9-10,13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLNAWCFYAUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide represents a complex organic molecule with potential biological activities. Its intricate structure features multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Formula and Weight

  • Molecular Formula : C26H25N4O2
  • Molecular Weight : 425.5 g/mol

IUPAC Name

The IUPAC name for this compound is:

3 4 oxo 2 4 propan 2 ylphenyl pyrazolo 1 5 a pyrazin 5 yl N tetrahydrofuran 2 ylmethyl propanamide\text{3 4 oxo 2 4 propan 2 ylphenyl pyrazolo 1 5 a pyrazin 5 yl N tetrahydrofuran 2 ylmethyl propanamide}

Structural Features

The compound consists of a pyrazolo[1,5-a]pyrazine core, an oxo group, and a propanamide moiety, along with a tetrahydrofuran substituent. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research on similar pyrazolo compounds has indicated significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxo group and the bulky isopropyl substituent may enhance the lipophilicity and membrane penetration of the compound, potentially increasing its efficacy against microbial pathogens.

Anticancer Properties

Pyrazole derivatives are also recognized for their anticancer activities. Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by inhibiting specific signaling pathways . The interaction of the compound with cellular targets could lead to the disruption of cancer cell proliferation.

The mechanism of action for compounds in this class often involves:

  • Enzyme Inhibition : Binding to enzyme active sites, thereby inhibiting their function.
  • Receptor Modulation : Interacting with specific receptors involved in cellular signaling pathways.

For example, some pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrazolo[1,5-a]pyrimidinesEffective against S. aureus, E. coli
AnticancerVarious pyrazole derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionCOX inhibitorsReduced inflammation and tumor growth

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of related pyrazolo compounds demonstrated their efficacy in vitro against multiple bacterial strains. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MIC), revealing promising results that warrant further exploration into their therapeutic potential .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in the propanamide side chain can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding degradation pathways or prodrug activation.

Reaction Conditions Reagents Outcome By-products References
Acidic (HCl, reflux)6M HClFormation of 3-(4-oxo-2-[4-isopropylphenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid and tetrahydrofuran-2-ylmethanaminePotential THF ring decomposition under prolonged acidic conditions
Basic (NaOH, aqueous)2M NaOHSame as above, with higher selectivity for amide cleavageMinimal THF ring opening at moderate temperatures

Key Findings :

  • Hydrolysis is reversible under controlled pH, enabling potential prodrug strategies .
  • The THF ring remains stable under mild conditions but may degrade under prolonged exposure to strong acids .

Reduction of the 4-Oxo Group

The ketone at position 4 of the pyrazolo[1,5-a]pyrazine core can be reduced to a secondary alcohol, altering the compound’s electronic properties.

Reaction Conditions Reagents Outcome By-products References
Catalytic hydrogenationH₂, Pd/C4-Hydroxy intermediateOver-reduction of aromatic rings is negligible
Borohydride reductionNaBH₄, MeOHPartial reduction observedCompeting side reactions with amide groups are minimal

Key Findings :

  • Selective reduction of the ketone is achievable without affecting the amide or THF moieties .
  • Catalytic hydrogenation offers higher yields compared to borohydride methods.

Ring-Opening of the Tetrahydrofuran (THF) Moiety

The THF ring can undergo acid-catalyzed ring-opening reactions, forming diol derivatives or ethers.

Reaction Conditions Reagents Outcome By-products References
Acidic (H₂SO₄, H₂O)1M H₂SO₄, 60°CFormation of a diol intermediateMinor decomposition products
Nucleophilic substitutionHBr, acetic acidBrominated linear chain derivativeCompetitive oxidation

Key Findings :

  • Ring-opening is pH-dependent, with optimal yields under mild acidic conditions.
  • Bromination introduces halogens for further functionalization (e.g., Suzuki coupling).

Electrophilic Aromatic Substitution (EAS)

The 4-isopropylphenyl substituent on the pyrazine ring can participate in EAS, though electron-withdrawing effects from the pyrazine core moderate reactivity.

Reaction Conditions Reagents Outcome By-products References
NitrationHNO₃, H₂SO₄Nitro-substituted derivativeOver-nitration products
SulfonationSO₃, H₂SO₄Sulfonic acid analogIsomerization

Key Findings :

  • Nitration occurs preferentially at the meta position of the phenyl ring due to steric hindrance from the isopropyl group .
  • Sulfonation enhances solubility but may reduce bioavailability .

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling is feasible after introducing halogens to the pyrazine core.

Reaction Conditions Reagents Outcome By-products References
HalogenationNBS, CCl₄Bromination at position 3 of pyrazineDi-brominated products
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivativesHomocoupling

Key Findings :

  • Bromination at position 3 enables diversification via cross-coupling .
  • Palladium catalysts with bulky ligands improve regioselectivity.

Oxidation Reactions

The THF ring and isopropyl group are susceptible to oxidation under specific conditions.

Reaction Conditions Reagents Outcome By-products References
THF oxidationKMnO₄, H₂OFormation of γ-butyrolactoneOver-oxidation to carboxylic acid
Isopropyl oxidationCrO₃, H₂SO₄Ketone formation (tertiary carbon)Minimal

Key Findings :

  • THF oxidation to lactone enhances polarity but reduces metabolic stability.
  • Tertiary isopropyl oxidation is inefficient, requiring strong oxidizing agents .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Structure Position 2 Substituent Position 5/7 Substituent Notable Functional Groups
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Isopropylphenyl N-(THF-2-ylmethyl)propanamide THF, amide
MK85 Pyrazolo[1,5-a]pyrimidin-7-one 3,5-Bis(trifluoromethyl)phenyl Methyl, hexahydropyrimidinone CF₃, hexahydropyrimidinone
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl, 4-fluorophenyl Methyl, trifluoromethyl Cl, F, CF₃
Example 53 (Patent) Pyrazolo[3,4-d]pyrimidine Chromen-2-yl, fluorophenyl Fluoro-N-isopropylbenzamide F, chromenone, isopropylamide

Key Observations :

  • The 4-isopropylphenyl group offers moderate hydrophobicity compared to electron-withdrawing groups (e.g., CF₃ in MK85 or Cl/F in ’s compound), which may influence target selectivity .
Physicochemical and Electronic Properties

Predicted properties based on structural analogs:

Property Target Compound MK85 Compound Example 53
Molecular Weight ~450–470 g/mol (estimated) 439.3 g/mol 444.7 g/mol 589.1 g/mol
logP ~3.5–4.0 (moderate lipophilicity) ~4.5–5.0 (high due to CF₃) ~4.2 (Cl/F increase lipophilicity) ~3.8 (balanced by polar groups)
Solubility Moderate (THF enhances) Low (CF₃ reduces) Low Moderate (fluorine, amide)
Electron Localization (ELF) Higher in THF region (hydrogen-bond acceptor) Electron-deficient (CF₃) Electron-withdrawing (Cl/F) Polar chromenone stabilizes charge

Insights :

  • The THF group likely reduces crystallinity and enhances aqueous solubility compared to analogs with rigid aromatic substituents .
  • Electron localization in the pyrazolo-pyrazine core may differ from pyrazolo-pyrimidine analogs due to nitrogen arrangement, affecting charge distribution and binding interactions .

Key Differences :

  • The 4-isopropylphenyl group in the target compound may favor interactions with hydrophobic pockets in kinases, while THF could mediate hydrogen bonding with polar residues .
  • Analogs with CF₃ or halogens (e.g., MK85, ’s compound) exhibit stronger target affinity but higher metabolic liabilities compared to the target’s THF group .

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